![molecular formula C10H18N2S B3033294 1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine CAS No. 1017183-55-9](/img/structure/B3033294.png)
1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine
Overview
Description
MTT Formazan, also known as 1-(4,5-Dimethylthiazol-2-yl)-3,5-diphenylformazan or Thiazolyl blue formazan, is a compound with the empirical formula C18H17N5S and a molecular weight of 335.43 . It is used in various biological and chemical applications .
Synthesis Analysis
The MTT assay is based on the conversion of MTT into formazan crystals by living cells, which determines mitochondrial activity . This process is used to measure the in vitro cytotoxic effects of drugs on cell lines or primary patient cells .Molecular Structure Analysis
The molecular structure of MTT Formazan consists of a thiazolyl blue formazan core, with an empirical formula of C18H17N5S and a molecular weight of 335.43 .Chemical Reactions Analysis
In the MTT assay, the tetrazolium dye MTT is reduced to formazan crystals by living cells . This reduction is a reflection of the mitochondrial activity of the cells .Physical And Chemical Properties Analysis
MTT Formazan is a powder . It is used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-6(2)5-9(11)10-12-7(3)8(4)13-10/h6,9H,5,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQVPRZBGCMQFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(CC(C)C)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethylthiazol-2-yl)-3-methylbutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.